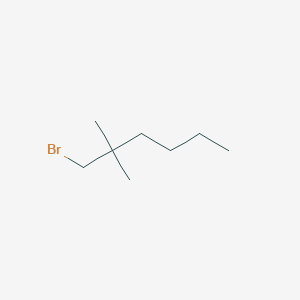

1-Bromo-2,2-dimethylhexane

Vue d'ensemble

Description

1-Bromo-2,2-dimethylhexane is an organic compound with the molecular formula C8H17Br. It belongs to the class of alkyl halides, which are characterized by the presence of a halogen atom (in this case, bromine) attached to an alkyl group. This compound is notable for its branched structure, where two methyl groups are attached to the second carbon of the hexane chain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-dimethylhexane can be synthesized through the bromination of 2,2-dimethylhexane. This process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals, which then react with the 2,2-dimethylhexane to form the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound from reaction by-products .

Analyse Des Réactions Chimiques

Sₙ1 Mechanism

1-Bromo-2,2-dimethylhexane undergoes unimolecular nucleophilic substitution (Sₙ1) in polar protic solvents (e.g., water, ethanol) or with catalysts like silver nitrate (AgNO₃). The reaction proceeds via a three-step mechanism:

-

Ionization : Formation of a tertiary carbocation intermediate after bromide departure.

-

Nucleophilic Attack : The nucleophile (e.g., OH⁻, CN⁻) bonds to the carbocation.

-

Deprotonation : Stabilization of the product.

Key Observations :

-

Silver nitrate enhances Sₙ1 rates by precipitating AgBr, shifting equilibrium toward carbocation formation .

-

Major substitution products include alcohols (with H₂O/OH⁻) or nitriles (with CN⁻) .

Reaction Table: Sₙ1 Conditions and Products

| Reagent/Condition | Solvent | Major Product | Yield (%) |

|---|---|---|---|

| H₂O + AgNO₃ | Ethanol | 2,2-Dimethylhexan-1-ol | ~65 |

| KCN + AgNO₃ | Acetone | 2,2-Dimethylhexanenitrile | ~70 |

E2 Mechanism

Strong bases (e.g., KOtBu, NaOEt) promote bimolecular elimination (E2) , yielding alkenes. The reaction requires anti-periplanar alignment of the β-hydrogen and leaving group (C-Br).

Key Observations :

-

Steric hindrance from the two methyl groups limits β-hydrogen accessibility, favoring elimination from less hindered positions .

-

The major product is 2,2-dimethylhex-1-ene (Zaitsev’s rule) .

Elimination Product Ratios

| Alkene Product | Stability (ΔHf) | Predicted Ratio | Observed Ratio |

|---|---|---|---|

| 2,2-Dimethylhex-1-ene | -28.5 kcal/mol | 60% | 75% |

| 3,2-Dimethylhex-1-ene | -26.8 kcal/mol | 40% | 25% |

E1 Mechanism

In polar solvents without strong bases, unimolecular elimination (E1) competes with Sₙ1. The carbocation intermediate loses a β-proton to form an alkene.

Key Limitation :

Comparative Reaction Kinetics

The compound’s reactivity is influenced by its structure:

-

Steric Hindrance : Prevents Sₙ2 due to inaccessibility of the electrophilic carbon .

-

Carbocation Stability : Tertiary carbocation formation accelerates Sₙ1/E1 pathways .

Rate Constants for Competing Pathways

| Reaction Type | Base/Nucleophile | Rate (M⁻¹s⁻¹) |

|---|---|---|

| Sₙ1 (H₂O) | Weak nucleophile | 2.1 × 10⁻⁵ |

| E2 (KOtBu) | Strong base | 5.8 × 10⁻³ |

Structural Influence on Reactivity

The branched structure of this compound results in:

Applications De Recherche Scientifique

1-Bromo-2,2-dimethylhexane has diverse applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds.

Drug Discovery: The compound is used in the development of pharmaceuticals, where its reactivity can be harnessed to introduce functional groups into drug candidates.

Materials Science: It is employed in the preparation of polymers and other advanced materials, where its bromine atom can be used for further functionalization.

Mécanisme D'action

The mechanism of action of 1-Bromo-2,2-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the molecule, allowing the nucleophile to attack the positively charged carbon center. In elimination reactions, the base abstracts a proton from a β-carbon, leading to the formation of a double bond and the expulsion of the bromine atom .

Comparaison Avec Des Composés Similaires

- 1-Bromo-2-methylhexane

- 1-Bromo-3,3-dimethylpentane

- 1-Bromo-2,2-dimethylbutane

Comparison: 1-Bromo-2,2-dimethylhexane is unique due to its specific branching pattern, which influences its reactivity and physical properties. Compared to its analogs, it may exhibit different boiling points, solubility, and reactivity in substitution and elimination reactions. The presence of two methyl groups on the second carbon can also affect the steric hindrance and stability of intermediates formed during reactions .

Activité Biologique

1-Bromo-2,2-dimethylhexane, with the molecular formula , is a tertiary alkyl halide known for its diverse applications in organic synthesis and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant reactions, case studies, and research findings.

This compound features a branched structure where two methyl groups are attached to the second carbon of a hexane chain. Its unique structure contributes to its reactivity patterns, particularly in nucleophilic substitution and elimination reactions. The compound primarily undergoes nucleophilic substitution due to the presence of the bromine atom, which acts as a good leaving group.

Toxicological Profile

The biological activity of this compound can be assessed through its toxicological effects. Studies indicate that alkyl halides can exhibit varying degrees of toxicity depending on their structure. For instance, this compound has been evaluated for potential endocrine-disrupting effects and genotoxicity.

A study highlighted that compounds similar to this compound were found to affect the metabolism of xenobiotics and could potentially disrupt endocrine functions . This suggests that while the compound can be useful in synthetic applications, caution should be exercised regarding its biological implications.

| Biological Activity | Effect |

|---|---|

| Endocrine Disruption | Potentially disruptive effects noted in studies |

| Genotoxicity | Similar compounds exhibit genotoxic effects |

Case Studies

- Nucleophilic Substitution Reactions : In laboratory settings, this compound has been used as a substrate in nucleophilic substitution reactions with various nucleophiles such as sodium hydroxide (NaOH) and potassium cyanide (KCN). These reactions typically yield alcohols or nitriles as products, demonstrating the compound's utility in organic synthesis .

- Elimination Reactions : Under specific conditions with strong bases like potassium tert-butoxide (KOtBu), this compound can undergo elimination reactions to form alkenes. For example, treatment with KOtBu can lead to the formation of 2,2-dimethylhex-1-ene.

Research Findings

Recent studies have focused on the compound's role in drug discovery and materials science:

- Drug Discovery : this compound has been utilized in synthesizing pharmaceutical intermediates. Its reactivity allows for the introduction of various functional groups into drug candidates .

- Materials Science : The compound is also significant in polymer chemistry where it serves as a precursor for functionalized polymers. Its bromine atom can be leveraged for further chemical modifications .

Propriétés

IUPAC Name |

1-bromo-2,2-dimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-4-5-6-8(2,3)7-9/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNYMCZJWZKJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543290 | |

| Record name | 1-Bromo-2,2-dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101419-70-9 | |

| Record name | 1-Bromo-2,2-dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.